molecular formula C14H11N3O2 B5750126 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5750126
M. Wt: 253.26 g/mol
InChI Key: JCQQRWFKXLYVTR-UHFFFAOYSA-N
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Description

2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research due to its favorable metabolic stability and its ability to participate in hydrogen bonding, which is crucial for interacting with biological targets . Compounds featuring this core structure have demonstrated a broad and promising spectrum of biological activities, including anticancer , anti-inflammatory , and antimicrobial properties . The specific molecular architecture of this compound, which incorporates a 2-methoxyphenyl moiety and a pyridine ring, suggests potential for use as a key intermediate or a novel pharmacophore in developing new therapeutic agents. Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-8-3-2-6-10(12)14-16-13(17-19-14)11-7-4-5-9-15-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQQRWFKXLYVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (C14H11N3O2) is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a pyridine ring and an oxadiazole moiety. Its IUPAC name is 3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine , and it has a molecular weight of approximately 253.26 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa5.76
CaCo-26.42
MCF-7 (Breast)8.29
A549 (Lung)7.15
PC-3 (Prostate)9.00

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans. The minimal inhibitory concentration (MIC) values for bacterial strains range from 4.69 to 22.9 µM .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus12.34
Escherichia coli15.67
Bacillus subtilis10.45
Candida albicans18.90

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes . Furthermore, it has shown potential as an inhibitor of human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including neurodegenerative disorders .

Case Studies

A notable study explored the synthesis of novel derivatives based on this compound, leading to enhanced biological activity profiles. Modifications at different positions on the oxadiazole ring resulted in compounds with improved potency against tumor cell lines . These findings suggest that structural optimization can significantly influence the biological efficacy of oxadiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant antibacterial properties. For example, derivatives similar to 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Anticancer Properties

The oxadiazole derivatives are also being investigated for their anticancer potential. Studies indicate that these compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting microtubule dynamics. For example, certain oxadiazole derivatives have been shown to exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Case Studies

Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial activity of various oxadiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin. The study utilized agar diffusion methods to assess the zone of inhibition against target bacteria .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of oxadiazole derivatives revealed that this compound exhibited significant cytotoxicity in vitro. The study reported that this compound induced cell cycle arrest at the G2/M phase in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

  • Antibacterial Treatments: Potential use in developing new antibiotics to combat resistant bacterial strains.
  • Cancer Therapy: As a lead compound for designing new anticancer drugs targeting specific pathways involved in tumor growth.

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus30.0
This compoundEscherichia coli29.6

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7TBDInduces apoptosis
This compoundA549TBDDisrupts microtubule dynamics

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-methoxy-phenyl C₁₃H₁₀N₃O₂ 238.09 ERK inhibitor intermediate; MP 275–277°C
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-chloro-5-nitro-phenyl C₁₃H₇ClN₄O₃ 302.67 High reactivity for radiolabeling; discontinued commercial availability
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-ethoxy-phenyl C₁₅H₁₃N₃O₂ 267.28 Enhanced lipophilicity (ethoxy group)
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine 3-chloro-thiophene C₁₈H₂₁Cl₂FN₂O₆ 451.27 Antiviral profiling; halogenated for improved stability
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Cyclopropyl C₁₀H₈N₃O 188.19 Compact steric profile for CNS-targeting drugs
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) and ethoxy () groups enhance solubility and metabolic stability, whereas nitro () and chloro () substituents increase electrophilicity for covalent binding or radiolabeling.
  • Steric Effects : Cyclopropyl () reduces steric hindrance compared to bulkier aryl groups, favoring blood-brain barrier penetration.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, and what challenges arise during optimization?

Methodological Answer: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. A common approach includes:

Amidoxime Formation : Reacting 2-cyanopyridine derivatives with hydroxylamine to form amidoxime intermediates.

Cyclization : Using chloroacetyl chloride (as in ) or carbodiimide coupling agents to cyclize amidoximes with 2-methoxyphenyl carboxylic acid derivatives.

Purification : Column chromatography or recrystallization (e.g., methanol, as in ).

Q. Key Challenges :

  • Regioselectivity : Ensuring the correct positioning of substituents on the oxadiazole ring.
  • Byproduct Formation : Managing side reactions during cyclization, such as incomplete ring closure or dimerization.
  • Yield Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., reflux conditions in toluene, as in ).

Reference : Synthesis protocols for analogous oxadiazole-pyridine compounds .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy group at 2-position of phenyl, pyridine ring protons).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass for C₁₅H₁₂N₃O₂).
  • X-ray Crystallography : Resolve 3D structure using programs like SHELXL (). Challenges include obtaining high-quality crystals due to flexibility of the oxadiazole ring.

Reference : Structural validation methods for heterocyclic systems .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, and what molecular targets are plausible?

Methodological Answer:

  • Target Prediction : Use computational tools (e.g., molecular docking, pharmacophore modeling) to identify potential targets. Oxadiazole-pyridine hybrids are known to interact with:
    • Enzymes : COMT (catechol-O-methyltransferase, as in ) or kinase inhibitors.
    • Receptors : G protein-coupled receptors (GPCRs, e.g., ).
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays.
    • Cell-Based Studies : Assess cytotoxicity (e.g., MTT assay) and receptor modulation (e.g., cAMP/Gq signaling).

Reference : Bioactivity screening strategies for oxadiazole derivatives .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability (e.g., with GPCRs in ).
  • Quantum Mechanical (QM) Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • SAR Libraries : Synthesize analogs with variations in:
    • Methoxy Group Position : Compare 2-methoxy vs. 4-methoxy substitution.
    • Oxadiazole Linkers : Test 1,3,4-oxadiazole vs. 1,2,4-oxadiazole (see for fluorescence studies).

Reference : Computational approaches for SAR in heterocyclic systems .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:

  • Solubility Profiling : Use standardized buffers (pH 1–7.4) and techniques like HPLC-UV to measure logP/logD.
  • Stability Studies :
    • Thermal Stability : TGA/DSC analysis.
    • Photostability : Expose to UV-Vis light and monitor degradation via LC-MS.
  • Cross-Validation : Compare data across multiple labs and conditions. For example, discrepancies in melting points may arise from polymorphic forms.

Reference : Best practices for physicochemical characterization .

Q. What strategies are recommended for evaluating the ecological and toxicological risks of this compound in early-stage research?

Methodological Answer:

  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET Predictor to estimate acute toxicity (e.g., LD₅₀).
  • In Vitro Ecotoxicity :
    • Algal Growth Inhibition : Assess effects on Chlorella vulgaris.
    • Daphnia magna Assay : Measure 48-h mortality rates.
  • Limitations : As noted in , toxicity data may be scarce, necessitating conservative hazard classification.

Reference : Guidelines for ecological risk assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
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2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.